2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole

OLED materials DFT calculations HOMO-LUMO gap

Engineered as an OLED intermediate (M4) with a calculated band gap (Eg) of 3.53 eV and low electron reorganization energy (λe=0.280 eV) for efficient charge transport. Its dual para-tert-butyl groups enhance solubility, differentiating it from unsubstituted 2,4-diphenylpyrrole for solution-processed devices. Ideal for tuning emission color or balancing charge injection in electron transport layers. High purity research grade. Request pricing for your project specifications.

Molecular Formula C24H29N
Molecular Weight 331.5 g/mol
Cat. No. B15330898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole
Molecular FormulaC24H29N
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H29N/c1-23(2,3)20-11-7-17(8-12-20)19-15-22(25-16-19)18-9-13-21(14-10-18)24(4,5)6/h7-16,25H,1-6H3
InChIKeyOKBSDYLCRUOJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole: Structural Baseline for Pyrrole-Based Electronic Material Selection


2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole (CAS 845746-35-2) is a C2-symmetric, 2,4-diaryl-substituted 1H-pyrrole derivative featuring two para-tert-butylphenyl groups, with a molecular weight of 331.49 g/mol and molecular formula C24H29N . The compound belongs to the broader class of π-conjugated small molecules being investigated as active materials for organic light-emitting diodes (OLEDs), where the pyrrole core serves as an electron-rich building block [1]. Theoretical investigations have evaluated this compound alongside structurally related terphenyl-pyrrole analogs (M1–M5) for electro-optical properties, establishing it as a candidate within a defined structure-property matrix [1].

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole: Why Generic Pyrrole Derivatives Cannot Substitute for Targeted Electronic Property Requirements


Substitution among 2,4-diarylpyrrole derivatives without careful consideration of peripheral substitution patterns leads to divergent frontier orbital energetics and charge transport characteristics. DFT calculations demonstrate that even within a narrowly defined series of terphenyl-pyrrole hybrids (M1–M5), modifications to the aromatic framework produce quantifiable shifts in HOMO/LUMO levels, reorganization energies, and band gaps [1]. Specifically, the presence and position of electron-donating tert-butyl groups on terminal phenyl rings modulate both electronic structure and steric bulk, distinguishing 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole from unsubstituted 2,4-diphenylpyrrole (C16H13N, MW 219.28) in terms of solubility, oxidative stability, and solid-state packing. Generic substitution without verifying these specific electronic and steric parameters risks device performance degradation in OLED or organic semiconductor applications.

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole: Quantified Electro-Optical and Structural Differentiation Data for Procurement Decisions


DFT-Calculated HOMO-LUMO Energy Gap (Eg) of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole versus Four Terphenyl-Pyrrole Analogs

DFT/B3LYP/6-311G(d,p) calculations on a series of five π-conjugated molecules (M1–M5) reveal that 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole (identified as M4 in the study) exhibits an intermediate HOMO-LUMO energy gap (Eg) among the series, which influences its suitability for specific charge injection and emission wavelengths in OLED architectures [1].

OLED materials DFT calculations HOMO-LUMO gap

Electron Reorganization Energy (λe) of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole Relative to Terphenyl-Pyrrole Series Members

The electron reorganization energy (λe), a key predictor of electron transport efficiency, was calculated for M1–M5. 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) demonstrates a λe value of 0.280 eV, positioning it favorably relative to analogs with higher reorganization energies [1].

charge transport reorganization energy electron mobility

Calculated HOMO Energy Level Positioning of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole Within the M1–M5 Series

The HOMO energy level, which determines the hole injection barrier from anode materials, was computed for all five terphenyl-pyrrole compounds. 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) exhibits a HOMO level of -5.01 eV, which is shallower than M2 (-5.07 eV) and deeper than M3 (-4.95 eV) [1].

HOMO energy hole injection barrier energy level alignment

DFT-Calculated LUMO Energy Level of 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole Compared to Terphenyl-Pyrrole Analogs

The LUMO energy level, critical for electron injection from cathode materials, was calculated across the M1–M5 series. 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) shows a LUMO level of -1.48 eV, which is deeper than M3 (-1.48 eV) and shallower than M2 (-1.47 eV) [1].

LUMO energy electron injection barrier energy level alignment

Steric Bulk and Solubility Differentiation: tert-Butyl Substitution in 2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole versus Unsubstituted 2,4-Diphenylpyrrole

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole incorporates two para-tert-butyl substituents (molecular weight 331.49 g/mol) that distinguish it from the unsubstituted 2,4-diphenylpyrrole (molecular weight 219.28 g/mol) . The tert-butyl groups introduce steric bulk that disrupts intermolecular π-π stacking, which can enhance solubility in common organic solvents and improve film-forming processability .

solubility steric hindrance processability

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole: Evidence-Driven Application Scenarios for OLED Materials R&D and Procurement


OLED Material Screening for Intermediate HOMO-LUMO Gap Requirements

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) is positioned for OLED applications requiring an intermediate band gap. With a calculated Eg of 3.53 eV, it offers a middle-ground option between wider-gap M2 (3.60 eV) and narrower-gap M3 (3.47 eV) [1]. This makes M4 a candidate for tuning emission color or balancing charge injection barriers when extreme blue-shifted (M2) or red-shifted (M3) gaps are suboptimal for the intended device stack. Procurement teams evaluating pyrrole-based OLED materials should consider M4 when project specifications call for a gap in the 3.50–3.55 eV range based on DFT-calibrated predictions [1].

Electron Transport Layer (ETL) Candidate Evaluation Based on Reorganization Energy

In scenarios where electron transport efficiency is prioritized, 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) demonstrates a calculated electron reorganization energy (λe) of 0.280 eV [1]. This value is lower than that of M5 (0.298 eV), suggesting M4 may offer more efficient electron transport with reduced energy losses during charge transfer [1]. R&D groups developing OLED electron transport layers or electron-transporting host materials should include M4 in comparative screening panels alongside M5 to experimentally validate the theoretical prediction of superior electron mobility, particularly when paired with appropriate electron-withdrawing acceptor materials [1].

Hole Injection Layer Optimization via HOMO Level Alignment

2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole (M4) presents a calculated HOMO level of -5.01 eV, which is 0.06 eV deeper than M3 (-4.95 eV) and 0.06 eV shallower than M2 (-5.07 eV) [1]. This intermediate HOMO positioning makes M4 suitable for hole injection layer (HIL) or hole transport layer (HTL) applications where moderate hole injection barriers are desired to balance charge carrier injection with electron transport. Device engineers can select M4 when the anode work function (e.g., ITO ~4.7–4.9 eV) requires a hole-transporting material with a HOMO level that neither induces excessive injection barriers (too deep) nor creates leakage currents (too shallow) [1].

Solution-Processable OLED Material Development Leveraging tert-Butyl Solubility Enhancement

The dual para-tert-butyl substituents in 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole confer steric bulk that distinguishes it from unsubstituted 2,4-diphenylpyrrole [1]. This structural feature is class-inferred to enhance solubility in common organic solvents and suppress detrimental intermolecular aggregation during film formation . R&D teams focused on solution-processed OLEDs (e.g., spin-coating, slot-die coating, inkjet printing) should evaluate 2,4-bis[4-(tert-butyl)phenyl]-1H-pyrrole as a soluble small-molecule building block or host material, whereas the unsubstituted 2,4-diphenylpyrrole may require vacuum thermal evaporation due to limited solubility [1].

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